

Application Notes and Protocols for 4-Chloro-N,N-diethylpicolinamide

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Compound of Interest

Compound Name: 4-Chloro-N,N-diethylpicolinamide

CAS No.: 851903-41-8

Cat. No.: B1349723

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Senior Application Scientist Note: Extensive literature searches did not yield specific data for a compound named "**4-Chloro-N,N-diethylpicolinamide**." The following application notes and protocols are therefore a scientifically guided projection based on the known biological activities of structurally related picolinamide and benzamide analogs. These protocols are designed to serve as a robust starting point for researchers aiming to characterize the bioactivity of this novel or uncharacterized chemical entity.

Introduction: The Picolinamide Scaffold in Bioactive Compound Design

The picolinamide functional group, a carboxamide at the 2-position of a pyridine ring, is a privileged scaffold in medicinal and agricultural chemistry. Derivatives of this parent structure have demonstrated a wide array of biological activities, including fungicidal, herbicidal, insecticidal, and even anti-tumor properties. The introduction of a chlorine atom at the 4-position of the pyridine ring and an N,N-diethylamide moiety are expected to significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological activity and mechanism of action.

Picolinamide-based compounds are known to act on diverse molecular targets. For instance, the fungicide florylpicoxamid targets the Qi site of the mitochondrial cytochrome bc1 complex, disrupting fungal respiration[1]. In the realm of herbicides, picolinic acid derivatives can act as synthetic auxins, leading to uncontrolled growth and subsequent death of susceptible plants[2]

[3]. Furthermore, various amide derivatives have been explored for their insecticidal properties, often targeting the nervous system of insects[4][5][6][7]. Given this precedent, **4-Chloro-N,N-diethylpicolinamide** represents a molecule of significant interest for broad-spectrum biological activity screening.

Physicochemical Properties (Predicted)

A comprehensive understanding of a compound's physical and chemical properties is fundamental to designing meaningful biological assays. While experimental data for **4-Chloro-N,N-diethylpicolinamide** is unavailable, we can extrapolate from similar structures like 4-chloro-N,N-diethylbenzamide[8].

Property	Predicted Value/Characteristic	Rationale for Biological Assays
Molecular Formula	C10H13ClN2O	Based on chemical structure.
Molecular Weight	~212.68 g/mol	Calculated from the molecular formula.
Solubility	Predicted to have low aqueous solubility and good solubility in organic solvents like DMSO and ethanol.	Essential for preparing stock solutions for in vitro and in vivo assays.
Lipophilicity (LogP)	Predicted to be moderately lipophilic.	Influences membrane permeability and potential for bioaccumulation.
Chemical Stability	The amide bond may be susceptible to hydrolysis under strongly acidic or basic conditions. The pyridine ring is generally stable.	Important for determining appropriate storage conditions and buffer systems for assays.

Hypothesized Biological Activities and Mechanisms of Action

Based on the activities of related compounds, **4-Chloro-N,N-diethylpicolinamide** could plausibly exhibit one or more of the following biological effects:

- **Antifungal Activity:** By analogy to florylpicoxamid, it may inhibit mitochondrial respiration in pathogenic fungi[1].
- **Herbicidal Activity:** Similar to other picolinic acid herbicides, it could function as a synthetic auxin, disrupting plant growth[2][3][9].
- **Insecticidal Activity:** The amide moiety is present in a number of insecticides, suggesting a potential neurotoxic effect in insects[4][5][6][7].
- **Anticancer Activity:** Some N-methylpicolinamide derivatives have shown promise as antitumor agents, suggesting this compound could be screened for cytotoxicity against cancer cell lines[10][11].

Experimental Protocols

The following protocols provide a starting point for the systematic evaluation of the biological activity of **4-Chloro-N,N-diethylpicolinamide**.

Protocol 1: In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of **4-Chloro-N,N-diethylpicolinamide** against a panel of pathogenic fungi.

Rationale: This assay is a primary screen to establish if the compound has antifungal properties and to quantify its potency. A broth microdilution method is a standard and efficient way to determine MIC.

Materials:

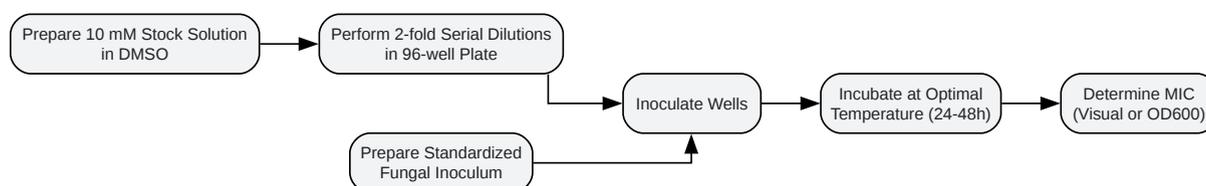
- **4-Chloro-N,N-diethylpicolinamide**
- Dimethyl sulfoxide (DMSO)
- Panel of fungal isolates (e.g., *Zyloseptoria tritici*, *Aspergillus fumigatus*, *Candida albicans*)

- Appropriate fungal growth medium (e.g., RPMI-1640, Potato Dextrose Broth)
- Sterile 96-well microplates
- Spectrophotometer (plate reader)

Procedure:

- **Stock Solution Preparation:** Prepare a 10 mM stock solution of **4-Chloro-N,N-diethylpicolinamide** in DMSO.
- **Serial Dilutions:** In a 96-well plate, perform a two-fold serial dilution of the stock solution in the appropriate fungal growth medium to achieve a range of concentrations (e.g., from 100 μM down to 0.048 μM).
- **Inoculum Preparation:** Prepare a fungal inoculum suspension standardized to a concentration of approximately $0.5\text{-}2.5 \times 10^3$ cells/mL.
- **Inoculation:** Add the fungal inoculum to each well of the microplate containing the compound dilutions. Include positive (no compound) and negative (no inoculum) controls.
- **Incubation:** Incubate the plates at the optimal temperature for fungal growth (e.g., 35°C for *C. albicans*) for 24-48 hours.
- **MIC Determination:** The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow Diagram:



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Caption: Workflow for in vitro antifungal susceptibility testing.

Protocol 2: Herbicidal Activity - Seedling Growth Inhibition Assay

Objective: To evaluate the pre-emergent herbicidal activity of **4-Chloro-N,N-diethylpicolinamide** on model plant species.

Rationale: This assay assesses the compound's ability to inhibit the growth of germinating seeds, a key characteristic of many herbicides. *Arabidopsis thaliana* is a common model for dicots, and a species like ryegrass (*Lolium* sp.) can be used for monocots.

Materials:

- **4-Chloro-N,N-diethylpicolinamide**
- Acetone and Tween-20 (for formulation)
- Seeds of model plants (e.g., *Arabidopsis thaliana*, *Lolium perenne*)
- Petri dishes with filter paper or agar-based growth medium
- Growth chamber with controlled light and temperature

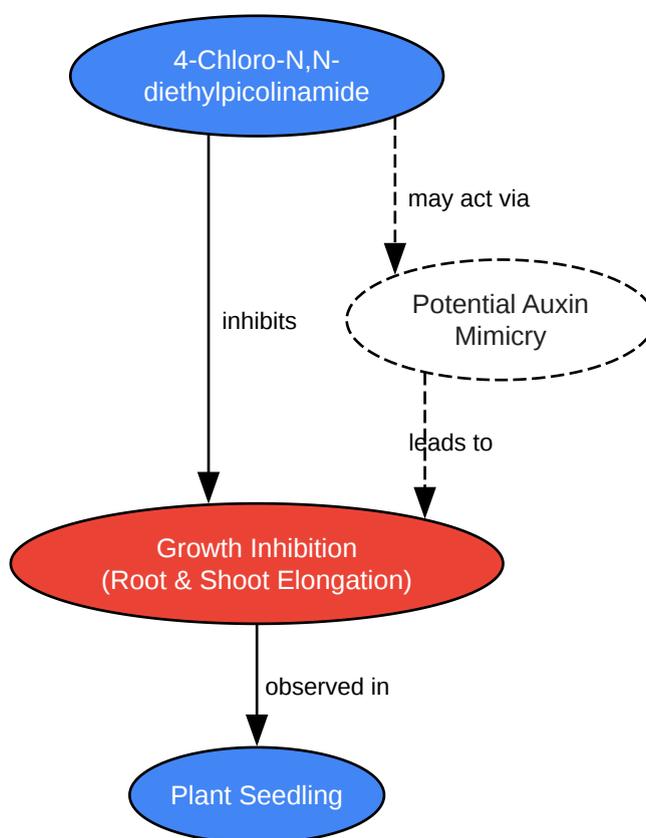
Procedure:

- **Treatment Solution Preparation:** Prepare a stock solution of the compound in acetone. Create a series of dilutions and formulate them in water with a small amount of Tween-20 to aid in dispersion.
- **Plating:** Place a sterile filter paper in each petri dish and moisten it with a specific volume of the treatment solution. A vehicle control (acetone and Tween-20 in water) must be included.
- **Seed Sowing:** Place a defined number of seeds (e.g., 10-20) onto the treated filter paper.

- Incubation: Seal the petri dishes and place them in a growth chamber with a defined light/dark cycle (e.g., 16h light / 8h dark) and temperature (e.g., 22°C).
- Data Collection: After a set period (e.g., 7-14 days), measure the root length and shoot length of the seedlings. Calculate the percent inhibition relative to the vehicle control.

Data Analysis: The concentration of the compound that causes 50% inhibition of growth (GI_{50}) can be determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Logical Relationship Diagram:



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Caption: Hypothesized mechanism of herbicidal action.

Protocol 3: Insecticidal Activity - Contact Toxicity Assay

Objective: To assess the contact toxicity of **4-Chloro-N,N-diethylpicolinamide** against a model insect pest.

Rationale: This assay determines if the compound is lethal to insects upon direct contact. The fall armyworm (*Spodoptera frugiperda*) is a common and economically important pest used in such screens[5][6].

Materials:

- **4-Chloro-N,N-diethylpicolinamide**
- Acetone
- Micropipette
- Third-instar larvae of *Spodoptera frugiperda*
- Petri dishes with artificial diet
- Ventilated containers for observation

Procedure:

- **Dosing Solution Preparation:** Prepare a range of concentrations of the compound in acetone.
- **Topical Application:** Apply a small, defined volume (e.g., 1 μ L) of the dosing solution to the dorsal thorax of each larva. A control group should be treated with acetone only.
- **Observation:** Place the treated larvae individually in ventilated containers with access to an artificial diet.
- **Mortality Assessment:** Record the number of dead larvae at 24, 48, and 72 hours post-application. Larvae that are unable to move when prodded are considered dead.
- **Data Analysis:** Calculate the lethal dose that causes 50% mortality (LD_{50}) using probit analysis.

Concluding Remarks for the Research Professional

The provided protocols offer a foundational framework for the initial biological characterization of **4-Chloro-N,N-diethylpicolinamide**. It is imperative to recognize the speculative nature of these applications due to the absence of published data on this specific molecule. Should initial screenings yield positive results in any of these areas, further, more detailed mechanistic studies will be warranted. For instance, a positive antifungal result would necessitate assays to determine the specific cellular target, such as mitochondrial respiration. Similarly, a confirmed herbicidal effect would lead to studies on auxin-related gene expression. These secondary assays are critical for understanding the molecule's mode of action and for its potential development as a novel bioactive agent.

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